molecular formula (CaP2O6)n; Heterogenous mixtures of calcium salts of condensed polyphosphoric acids of general formula H(n + 2)PnO(n + 1)where ‘n’ is not less than 2<br>CaO6P2 B1632023 Calcium metaphosphate CAS No. 13477-39-9

Calcium metaphosphate

Cat. No. B1632023
CAS RN: 13477-39-9
M. Wt: 198.02 g/mol
InChI Key: ROPDWRCJTIRLTR-UHFFFAOYSA-L
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Patent
US04484950

Procedure details

Representative acicular crystalline calcium metaphosphate fibers were prepared from a composition consisting of 1473.7 parts of 86.13% H3PO4, 128.4 parts of NaH2PO4H2O, 450.0 parts CaCO3, 9.6 parts Fe PO4 and about 500 parts distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3. The ingredients were thoroughly mixed and the composition was dried at a temperature of about 200° C. Then the composition was placed in a shallow high-temperature ceramic dish and placed in a furnance and heated to 200° C. overnight to drive off residual water. The temperature was increased over a period of about six hours to 1000° C. and maintained at 1000° C. for about one hour to form a melt. The temperature of the melt was then reduced to about 710° C. over a period of about 2 hours and crystallization was induced by quick chilling by opening the furnance door for about five seconds. After the crystallization was induced the temperature was maintained at 710° C. overnight and the crystallized composition was cooled and removed from the furnance. Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition by breaking it into small chunks and boiling in water to dissolve the soluble matrix and filtering drying the separated fibers. The recovered acicular crystalline calcium metaphosphate fibers are relatively uniform and were not further classified. These acicular fibers are thermally stable to about 970° C., have an average density of about 2.87 g/cc and generally a mean aspect ratio of about 100:1. The acicular fibers had an average diameter of 7.2 microns and an average surface area of 2013 cm2 /g as determined using the above described Sub-Sieve Sizer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Fe PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][P:2](O)([OH:4])=[O:3].C([O-])([O-])=O.[Ca+2:10]>>[O-:4][P:2](=[O:3])=[O:1].[O-:4][P:2](=[O:3])=[O:1].[Ca+2:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
NaH2PO4H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Four
Name
Fe PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3
ADDITION
Type
ADDITION
Details
The ingredients were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
the composition was dried at a temperature of about 200° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased over a period of about six hours to 1000° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 1000° C. for about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to form a melt
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
by quick chilling
CUSTOM
Type
CUSTOM
Details
for about five seconds
Duration
5 s
CUSTOM
Type
CUSTOM
Details
After the crystallization
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 710° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the crystallized composition was cooled
CUSTOM
Type
CUSTOM
Details
removed from the furnance
CUSTOM
Type
CUSTOM
Details
Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the soluble matrix
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying the separated fibers
CUSTOM
Type
CUSTOM
Details
are thermally stable to about 970° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04484950

Procedure details

Representative acicular crystalline calcium metaphosphate fibers were prepared from a composition consisting of 1473.7 parts of 86.13% H3PO4, 128.4 parts of NaH2PO4H2O, 450.0 parts CaCO3, 9.6 parts Fe PO4 and about 500 parts distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3. The ingredients were thoroughly mixed and the composition was dried at a temperature of about 200° C. Then the composition was placed in a shallow high-temperature ceramic dish and placed in a furnance and heated to 200° C. overnight to drive off residual water. The temperature was increased over a period of about six hours to 1000° C. and maintained at 1000° C. for about one hour to form a melt. The temperature of the melt was then reduced to about 710° C. over a period of about 2 hours and crystallization was induced by quick chilling by opening the furnance door for about five seconds. After the crystallization was induced the temperature was maintained at 710° C. overnight and the crystallized composition was cooled and removed from the furnance. Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition by breaking it into small chunks and boiling in water to dissolve the soluble matrix and filtering drying the separated fibers. The recovered acicular crystalline calcium metaphosphate fibers are relatively uniform and were not further classified. These acicular fibers are thermally stable to about 970° C., have an average density of about 2.87 g/cc and generally a mean aspect ratio of about 100:1. The acicular fibers had an average diameter of 7.2 microns and an average surface area of 2013 cm2 /g as determined using the above described Sub-Sieve Sizer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Fe PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][P:2](O)([OH:4])=[O:3].C([O-])([O-])=O.[Ca+2:10]>>[O-:4][P:2](=[O:3])=[O:1].[O-:4][P:2](=[O:3])=[O:1].[Ca+2:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
NaH2PO4H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Four
Name
Fe PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3
ADDITION
Type
ADDITION
Details
The ingredients were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
the composition was dried at a temperature of about 200° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased over a period of about six hours to 1000° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 1000° C. for about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to form a melt
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
by quick chilling
CUSTOM
Type
CUSTOM
Details
for about five seconds
Duration
5 s
CUSTOM
Type
CUSTOM
Details
After the crystallization
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 710° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the crystallized composition was cooled
CUSTOM
Type
CUSTOM
Details
removed from the furnance
CUSTOM
Type
CUSTOM
Details
Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the soluble matrix
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying the separated fibers
CUSTOM
Type
CUSTOM
Details
are thermally stable to about 970° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.